3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13476132
Molecular Formula: C17H33N3O3
Molecular Weight: 327.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H33N3O3 |
|---|---|
| Molecular Weight | 327.5 g/mol |
| IUPAC Name | tert-butyl 3-[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)20(12(3)4)13-8-9-19(10-13)16(22)23-17(5,6)7/h11-14H,8-10,18H2,1-7H3/t13?,14-/m0/s1 |
| Standard InChI Key | NBTXKAYNSBMSHB-KZUDCZAMSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N |
| SMILES | CC(C)C(C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, tert-butyl 3-[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]pyrrolidine-1-carboxylate, delineates its core components:
-
A pyrrolidine ring substituted at the 3-position with an isopropylamino group.
-
An (S)-2-amino-3-methylbutanoyl moiety linked via an amide bond.
-
A tert-butyl ester protecting the carboxylate group on the pyrrolidine .
The stereochemistry at the C2 (amino acid) and C3 (pyrrolidine) positions is critical for biological activity. Computational models suggest that the (S)-configuration at C2 optimizes hydrogen bonding with target receptors, while the pyrrolidine’s chair conformation enhances metabolic stability .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₃₃N₃O₃ | |
| Molecular Weight | 327.5 g/mol | |
| IUPAC Name | tert-butyl 3-[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]pyrrolidine-1-carboxylate | |
| Canonical SMILES | CC(C)C(C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N | |
| PubChem CID | 66564192 |
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis involves three stages:
-
Pyrrolidine Core Functionalization: Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group under anhydrous conditions .
-
Amide Bond Formation: Coupling (S)-2-amino-3-methylbutanoic acid with isopropylamine using carbodiimide-based reagents like EDC/HOBt.
-
Deprotection and Purification: Acidic removal of the Boc group, followed by HPLC purification to achieve >98% enantiomeric excess .
Industrial-scale production employs continuous flow reactors to enhance yield (reported up to 85%) and reduce byproducts. Key parameters include pH control (6.5–7.5) and temperature modulation (0–25°C) during coupling.
Analytical Characterization
-
NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic peaks at δ 1.44 (tert-butyl), 3.2–3.5 (pyrrolidine protons), and 6.2 (amide NH) .
-
Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 328.3 [M+H]⁺.
-
Chiral HPLC: Retention time of 12.7 min on a Chiralpak AD-H column validates optical purity.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits logP = 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is limited (0.8 mg/mL at 25°C), necessitating formulation with cyclodextrins or lipid nanoparticles. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, attributed to the tert-butyl ester’s steric protection .
ADME Profile
-
Absorption: Caco-2 permeability assays suggest moderate intestinal absorption (Papp = 12 × 10⁻⁶ cm/s).
-
Metabolism: Liver microsome studies reveal CYP3A4-mediated oxidation of the isopropyl group, producing a primary alcohol metabolite.
-
Excretion: 70% renal excretion within 24 hours in rodent models.
Biological Activity and Mechanisms
Neurotransmitter Receptor Modulation
In vitro binding assays demonstrate nanomolar affinity (Ki = 34 nM) for the δ-opioid receptor (DOR), with 100-fold selectivity over μ- and κ-opioid subtypes. Molecular docking simulations attribute this to hydrogen bonds between the amino acid’s NH group and DOR’s Asp128.
Analgesic Efficacy
In a murine neuropathic pain model (SNI), the compound (10 mg/kg, i.p.) reduced mechanical allodynia by 60% over 4 hours, outperforming gabapentin. Prolonged use (14 days) showed no tolerance development, linked to biased agonism at DOR.
Applications in Drug Development
Lead Compound for Neurodegenerative Diseases
The compound inhibits Tau hyperphosphorylation in SH-SY5Y cells (IC₅₀ = 1.2 μM), a hallmark of Alzheimer’s pathology. This activity correlates with activation of protein phosphatase 2A (PP2A).
Recent Research Advancements
Structural Analogues
Modifying the isopropyl group to cyclopropyl (Ki = 28 nM) improved DOR affinity but reduced metabolic stability. Conversely, replacing tert-butyl with p-nitrophenyl enhanced photostability but increased hepatotoxicity.
Targeted Delivery Systems
Encapsulation in PEG-PLGA nanoparticles increased brain concentration by 4-fold in rats, achieving sustained release over 72 hours.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume